4-(Benzyloxy)-2-bromo-1-iodobenzene
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Overview
Description
4-(Benzyloxy)-2-bromo-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-bromo-1-iodobenzene typically involves the halogenation of a benzyloxy-substituted benzene derivative. One common method is the sequential bromination and iodination of 4-(benzyloxy)benzene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination is usually carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-bromo-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Coupling: Biaryl compounds are formed through Suzuki-Miyaura coupling.
Oxidation: Aldehydes, carboxylic acids, or quinones are typical oxidation products.
Scientific Research Applications
4-(Benzyloxy)-2-bromo-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers.
Biological Studies: The compound is used in biochemical assays and as a probe in molecular biology research.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromo-1-iodobenzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of halogen atoms, which facilitate various substitution and coupling reactions. The benzyloxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of halogens.
4-(Benzyloxy)benzyl chloride: Contains a chlorine atom instead of bromine and iodine.
4-(Benzyloxy)-2-hydroxybenzoic acid: Features a carboxylic acid group instead of halogens.
Uniqueness
4-(Benzyloxy)-2-bromo-1-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated benzyloxy derivatives. This dual halogenation allows for selective functionalization and diverse synthetic applications .
Properties
IUPAC Name |
2-bromo-1-iodo-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrIO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYMIPHQYFYWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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